(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-HEPTYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE
Overview
Description
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-HEPTYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro(difluoro)methoxy group, a heptyl chain, and a thiazinane ring, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-HEPTYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the chloro(difluoro)methoxy group. Common synthetic routes may include:
Formation of the Thiazinane Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro(difluoro)methoxy Group: This can be achieved through nucleophilic substitution reactions using reagents like chlorodifluoromethane.
Coupling Reactions: The final steps may involve coupling reactions to attach the heptyl chain and other functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-HEPTYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-HEPTYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazinane derivatives and molecules with chloro(difluoro)methoxy groups. Examples include:
- N-{4-[chloro(difluoro)methoxy]phenyl}-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide
- (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-HEPTYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE analogs
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-3-heptyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClF2N3O3S/c1-2-3-4-5-9-16-31-22(32)17-21(35-24(31)30-18-10-7-6-8-11-18)23(33)29-19-12-14-20(15-13-19)34-25(26,27)28/h6-8,10-15,21H,2-5,9,16-17H2,1H3,(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTQVTYMJOKEON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClF2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.